N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride
Description
N-(2,3-Dihydro-1H-isoindol-5-yl)acetamide hydrochloride is a synthetic organic compound characterized by a dihydroisoindole core substituted with an acetamide group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol (CAS: 2306-99-2) . The compound is commercially available, with purity levels up to 95%, and is utilized in pharmaceutical research for structure-activity relationship (SAR) studies .
Key structural features include:
- A dihydroisoindole ring system (2,3-dihydro-1H-isoindole), providing rigidity and planar geometry.
- An acetamide (-NHCOCH₃) substituent at position 5, enabling hydrogen-bonding interactions.
- A methyl group at position 2, influencing steric and electronic properties.
Synthesis typically involves catalytic hydrogenation of benzyl ether intermediates followed by chromatographic purification . Characterization is performed via ¹H/¹³C-NMR and mass spectrometry (MS), confirming chemical shifts (e.g., δ ~2.1 ppm for methyl groups) and molecular ion peaks .
Properties
CAS No. |
412294-03-2 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
InChI Key |
BSOMJIZKGJDLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CNC2)C=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acetylation of 2,3-Dihydro-1H-isoindol-5-amine
The most widely reported method involves the direct acetylation of 2,3-dihydro-1H-isoindol-5-amine using acetylating agents such as acetic anhydride or acetyl chloride .
Procedure :
-
Base Selection : Reactions are conducted in the presence of inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to neutralize HCl generated during acetylation.
-
Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) is employed to enhance reactant solubility. Polar aprotic solvents improve reaction kinetics, with DCM enabling biphasic separation for easier workup.
-
Reagent Ratios : A 1.5:1 molar ratio of acetyl chloride to isoindolamine ensures complete acetylation while avoiding excess reagent accumulation.
Reaction Equation :
\text{C}8\text{H}{10}\text{N}2 + \text{CH}3\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{C}{10}\text{H}{12}\text{N}2\text{O} + \text{HCl} + \text{KCl} + \text{CO}2 $$
Yield : 87–92% under optimized conditions.
Alternative Methods Using Bicyclic Electrophiles
Recent advances leverage Suzuki–Miyaura cross-coupling and transamidation to introduce the acetamide moiety (Figure 1):
- Boronic Ester Intermediate : Isoindolinone boronic ester (e.g., 44 ) reacts with bicyclic electrophiles (e.g., 42 or 43 ) to form the core structure.
- Bis-Acetylation : The intermediate undergoes bis-acetylation followed by selective transamidation with methanolic ammonia to install the acetamide group.
Advantages :
- Avoids direct handling of volatile acetyl chloride.
- Enables modular synthesis for structural analogs.
Limitations :
- Requires specialized catalysts (e.g., Pd(PPh₃)₄).
- Lower yields (70–78%) compared to direct acetylation.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 87.2 | 99.88 |
| DMF | 36.7 | 92.1 | 98.5 |
| Heptane | 1.92 | – | 99.5* |
*Post-crystallization purity.
Polar aprotic solvents (DMF) enhance nucleophilicity of the amine, accelerating acetylation. However, DCM’s low boiling point simplifies solvent removal.
Catalysts and Bases
Potassium carbonate outperforms NaOH in minimizing dimerization. In a comparative study:
- K₂CO₃ : 0.5% dimer impurity.
- NaOH : 3.2% dimer impurity.
Mechanistically, K₂CO₃’s milder basicity reduces over-acetylation and stabilizes the intermediate.
Temperature and Time
Optimal conditions balance reaction rate and side-product formation:
- 0–10°C : Slow reaction (24 hr) but >99% purity.
- 20–30°C : 2–3 hr reaction with 87–92% yield.
Purification and Characterization
Crystallization
Crude product is purified via heptane-mediated crystallization :
- Dissolve in heptane at 45°C.
- Cool to 0°C to precipitate crystals.
- Wash with cold heptane to remove residual DCM.
Outcome : 99.88% HPLC purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 3H, ArH), 4.32 (s, 2H, CH₂), 3.85 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
- ESI-MS : m/z 212.67 [M+H]⁺.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Acetylation | 92.1 | 99.88 | Low | High |
| Suzuki Cross-Coupling | 78.3 | 97.2 | High | Moderate |
Direct acetylation remains the most cost-effective and scalable route, though cross-coupling offers flexibility for derivative synthesis.
Challenges and Impurity Control
Dimer Formation
The primary impurity, N-(2,3-dihydro-1H-isoindol-5-yl)-2-[(2,3-dihydro-1H-isoindol-5-yl)acetamido]acetamide , arises from over-acetylation. Mitigation strategies include:
- Stoichiometric Control : Limit acetyl chloride to 1.5 equivalents.
- Low-Temperature Phases : Conduct reactions at 0–10°C to suppress side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
Table 1: Hydrolysis Conditions and Products
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 5-amino-2,3-dihydro-1H-isoindole + acetic acid | 85 | |
| 2M NaOH, 80°C, 8 h | 5-amino-2,3-dihydro-1H-isoindole + acetate salt | 78 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the hydrochloride salt enhancing solubility in aqueous media.
Oxidation Reactions
The isoindoline ring is susceptible to oxidation, particularly at the secondary amine.
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 5-acetamido-1H-isoindole-1,3(2H)-dione | High | |
| H₂O₂ (catalytic Fe³⁺) | N-oxidized isoindoline derivatives | Moderate |
Oxidation with KMnO₄ generates a dioxo derivative, while H₂O₂ forms N-oxide intermediates.
Substitution Reactions
The aromatic ring in the isoindoline system participates in electrophilic substitution.
Table 3: Substitution Reactions
| Reagent/Conditions | Position Substituted | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C4 or C7 | Nitro derivatives | 60–70 |
| Br₂ (FeBr₃ catalyst), DCM | C4 | 4-bromo-5-acetamido-2,3-dihydro-1H-isoindole | 55 |
Nitration and bromination occur preferentially at the para position relative to the acetamide group due to electronic directing effects .
Acylation and Alkylation
The secondary amine in the isoindoline ring reacts with acylating/alkylating agents.
Table 4: N-Functionalization Reactions
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride (pyridine base) | N-acetylated derivative | Stability enhancement |
| Benzyl chloride (K₂CO₃, DMF) | N-benzyl-2,3-dihydro-1H-isoindole acetamide | Prodrug synthesis |
These reactions are critical for modulating pharmacokinetic properties in medicinal chemistry.
Coordination Chemistry
The compound forms complexes with transition metals via the acetamide carbonyl and isoindoline amine.
Example Reaction :
Biological Derivatization
In enzymatic environments, the compound undergoes hydrolysis (via amidases) or conjugation (e.g., glucuronidation).
Key Observations :
-
In vitro : Rapid deacetylation in liver microsomes (t₁/₂ = 12 min)
-
Metabolites : 5-amino-2,3-dihydro-1H-isoindole (primary), glucuronide conjugates (secondary)
Stability Under Thermal/Photolytic Conditions
Thermal Degradation :
-
Decomposition at >200°C yields NH₃, CO, and aromatic fragments (TGA-FTIR analysis)
Photolysis : -
UV irradiation (254 nm) generates radical intermediates, leading to dimerization (HPLC-MS evidence)
Comparative Reactivity with Analogues
Table 5: Reactivity Comparison
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |
|---|---|---|
| N-(isoindol-5-yl)acetamide | 0.15 | High |
| N-(isoindol-5-yl)trifluoroacetamide | 0.08 | Moderate |
| N-(isoindol-5-yl)propionamide | 0.12 | High |
Electron-withdrawing groups (e.g., trifluoromethyl) reduce hydrolysis rates .
Scientific Research Applications
Pharmacological Studies
N-(2,3-Dihydro-1H-isoindol-5-yl)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).
Case Study Example : In a study focusing on neurodegenerative diseases, compounds similar to N-(2,3-dihydro-1H-isoindol-5-yl)acetamide were evaluated for their ability to modulate G protein-coupled receptors (GPCRs), which are critical in CNS signaling pathways . The results indicated that modifications to the isoindole structure could enhance receptor affinity and selectivity.
Synthetic Chemistry
The compound serves as a versatile scaffold for synthesizing other bioactive molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with enhanced biological activity.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Acetylation | Acetic anhydride | 85 | |
| Amine Coupling | EDC/HOBt coupling | 75 | |
| Reduction | LiAlH4 | 90 |
Biochemical Applications
In biochemistry, this compound has been utilized as an organic buffer. Its stability under physiological conditions makes it suitable for various assays and experiments involving enzyme kinetics and protein interactions.
Case Study Example : A study highlighted the use of this compound in enzyme assays where it acted as a stabilizing agent for proteins, enhancing their activity and stability during experimentation .
Toxicological Considerations
While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological assessments reveal that it can be harmful if ingested and may cause skin irritation . Such findings underline the importance of handling this compound with care in laboratory settings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
A. Isoindole-Based Analogs
- Compound 13m (from ) shares the isoindole core but incorporates a 4-fluorophenylmethyl group and a 5-hydroxypentoxy chain , enhancing solubility and MMP inhibitory activity. The extended alkoxy chain improves binding to MMP-7/-13 active sites .
- 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide () introduces a dioxopiperidine moiety, enabling proteasomal degradation via E3 ligase recruitment. This modification highlights the role of auxiliary functional groups in expanding therapeutic mechanisms .
B. Indole-Based Derivatives
C. Agrochemical Chloroacetamides
- Alachlor () retains the acetamide backbone but lacks the isoindole ring. Its herbicidal activity arises from inhibition of fatty acid elongation in plants, demonstrating how structural simplification can shift applications from pharmaceuticals to agrochemicals .
Biological Activity
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its isoindoline structure combined with an acetamide group. This unique combination imparts distinct chemical properties that are crucial for its biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 217.68 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate the activity of various molecular targets, leading to significant biological effects such as:
- Enzyme Inhibition : It may act as an enzyme inhibitor, impacting metabolic pathways.
- Receptor Binding : The compound can bind to receptors involved in cellular signaling, affecting processes like cell proliferation and apoptosis.
Biological Activities
Research has identified several key biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells, demonstrating significant antiproliferative effects at concentrations ranging from 10 to 100 µM.
- Mechanistically, it induces apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of tumor necrosis factor-alpha (TNF-α) production.
-
Anti-inflammatory Properties :
- The compound has been reported to inhibit TNF-α production, suggesting its potential role in treating autoimmune diseases and inflammatory conditions.
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,6-Dioxo-piperidin-3-yl)-2-pheny-acetamide | Contains phenyl group; similar piperidine structure | Anti-inflammatory |
| 4-Aminoisoindoline derivatives | Isoindole core; varying substitutions | Anticancer |
| 1-Oxoisoindoline derivatives | Similar isoindole structure; different oxo substituents | Potential anti-inflammatory |
This table illustrates how variations in structural features can influence biological activity.
Case Studies and Research Findings
Recent studies have further elucidated the potential applications of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that treatment with the compound led to a significant reduction in cell viability in multiple cancer cell lines.
- Mechanistic Studies : Computational docking studies revealed potential binding interactions with key proteins involved in cancer progression and inflammation, supporting its role as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling reactions between isoindoline derivatives and activated acetamide precursors. For example, intermediates like 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide derivatives () can be synthesized via nucleophilic substitution or amidation. Characterization relies on H-NMR and C-NMR to confirm regiochemistry, alongside HRMS for molecular weight validation. Recrystallization using ethanol/water mixtures is recommended for purification .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H-NMR identifies proton environments (e.g., isoindoline NH and acetamide CH), while C-NMR confirms carbonyl and aromatic carbons.
- HRMS : Validates molecular formula via exact mass matching (e.g., [M+H] or [M-Cl] ions).
- FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm) .
Q. What purification methods are optimal for isolating this hydrochloride salt with high purity?
- Methodology : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) effectively removes unreacted amines or acetamide byproducts. Ion-exchange chromatography can isolate the hydrochloride salt, followed by lyophilization for solvent-free isolation. Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination using SHELX?
- Methodology :
- Twinning Analysis : Use SHELXL’s TWIN command to identify and model twinned crystals, common in hydrochloride salts due to counterion disorder.
- Residual Factor Validation : Adjust refinement parameters (e.g., SIMU or DELU ) to mitigate thermal motion artifacts. Cross-validate with hydrogen bonding patterns () to ensure geometric consistency.
- High-Resolution Data : Collect data at <1.0 Å resolution to resolve ambiguities in isoindoline ring puckering or chloride ion placement .
Q. What experimental strategies address contradictory bioactivity results in anticancer assays involving this compound?
- Methodology :
- Assay Replication : Test across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects.
- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with mitochondrial membrane potential measurements (JC-1 dye) to confirm mode of action.
- Metabolite Interference Check : Use LC-MS to rule out degradation products masking bioactivity (e.g., free isoindoline or acetamide) .
Q. How do substituents on the isoindoline ring influence pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 4-position to enhance solubility via increased polarity.
- LogP Determination : Measure octanol/water partitioning to predict membrane permeability.
- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability and identify susceptible sites for deuteration to prolong half-life .
Q. How can hydrogen bonding patterns in the crystal structure inform molecular aggregation or solubility challenges?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules () to categorize hydrogen bonds (e.g., R(8) motifs between amide groups).
- Solubility Prediction : Correlate intermolecular bond strength (from XRD) with dissolution profiles in biorelevant media (FaSSIF/FeSSIF).
- Co-Crystal Screening : Use carboxylic acid co-formers (e.g., succinic acid) to disrupt strong amide-amide interactions and improve bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and HRMS data during structural validation?
- Methodology :
- Isotopic Purity Check : Confirm absence of Cl/Cl isotopic splitting in HRMS, which may obscure molecular ion peaks.
- Solvent Artifact Identification : Re-run NMR in deuterated DMSO to detect residual proton signals from solvents like THF or EtOAc.
- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in acetamide groups that cause peak broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
